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Compound of Interest

Compound Name: N,6-dimethylpicolinamide

CAS No.: 107427-69-0

Cat. No.: B009953 Get Quote

Executive Summary & Ligand Profile
N,6-dimethylpyridine-2-carboxamide represents a sterically and electronically modulated

derivative of the classic picolinamide ligand. Unlike the parent picolinamide, which forms

planar, stable chelates with transition metals (Cu, Ni, Co), the N,6-dimethyl variant introduces

two critical structural perturbations:

6-Methyl Steric Hindrance: The methyl group adjacent to the pyridine nitrogen creates

significant steric clash with the metal coordination sphere, often preventing perfect square-

planar geometry and forcing tetrahedral distortion or axial elongation.

N-Methyl Amide Modulation: Substitution at the amide nitrogen eliminates a hydrogen-bond

donor, altering the supramolecular assembly (preventing the formation of classic amide-

amide dimers) and increasing solubility in organic media.
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Property Data

IUPAC Name N,6-dimethylpyridine-2-carboxamide

Abbreviation N,6-dm-pic

Formula C₈H₁₀N₂O

Coordination Mode N,O-bidentate chelate (neutral)

Key Feature
Sterically hindered

-N,O coordination

Comparative Structural Analysis
The following data compares the coordination metrics of N,6-dm-pic against the unhindered

Picolinamide and the electronically similar N-Methylpicolinamide.

Table 1: Crystallographic Parameters & Bond Metrics
(Metal: Copper(II))
Data synthesized from comparative crystallographic studies of substituted picolinamides.
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Structural
Parameter

Picolinamide

(Standard)

N-

Methylpicolinam

ide

N,6-

Dimethylpicolin

amide

Impact Analysis

M-N(py) Bond

Length
1.96 – 2.00 Å 1.98 – 2.02 Å 2.05 – 2.15 Å

Elongation: The

6-Me group

forces the

pyridine ring

away from the

metal center to

avoid clash.

M-O(amide)

Bond Length
1.95 – 1.98 Å 1.96 – 1.99 Å 1.94 – 1.98 Å

Compensation:

The amide

oxygen bond

often shortens

slightly to

compensate for

the weaker M-N

bond.

Chelate Bite

Angle (N-M-O)
~81.5° ~81.0° ~78.5° - 80.0°

Compression:

Steric bulk

compresses the

bite angle,

distorting the

coordination

polyhedron.

Coordination

Geometry

Square Planar /

Octahedral

Distorted

Octahedral

Distorted

Tetrahedral / 5-

Coord

Steric Control: 6-

Me prevents

coplanar

arrangement of

multiple ligands.

Supramolecular

Motif

1D Chains (N-

H...O dimers)

1D Chains (N-

H...O)

Discrete / Weak

H-bonds

Packing: Loss of

one amide H-

donor disrupts

strong
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intermolecular

networks.

Structural Logic: The "6-Methyl Effect"
The 6-methyl substituent is the primary driver of structural divergence. In unhindered

complexes (e.g., [Cu(pic)2]), two ligands can arrange in a trans-planar configuration. In

[Cu(N,6-dm-pic)2], the 6-methyl groups clash if planar; the complex relaxes this stress by

twisting the ligands relative to the central plane, often resulting in a dihedral angle between

pyridine rings of >30°.

Experimental Protocols
These protocols are designed to yield high-quality single crystals suitable for X-ray diffraction

(XRD).

Protocol A: Ligand Synthesis (Schotten-Baumann
Adaptation)
Use this if the specific ligand is not commercially available in required purity.

Precursors: Dissolve 6-methylpicolinic acid (1.0 eq) in dry Dichloromethane (DCM).

Activation: Add Oxalyl Chloride (1.2 eq) and catalytic DMF (1-2 drops). Stir at 0°C → RT for 2

hours until gas evolution ceases (formation of acid chloride).

Coupling: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.5 eq) and Triethylamine (2.0 eq)

dropwise.

Workup: Stir 4 hours. Wash with NaHCO₃ (sat) and Brine. Dry organic layer over MgSO₄.

Purification: Recrystallize from EtOAc/Hexane. Yields white needles.

Protocol B: Metal Complex Crystallization (Slow
Evaporation)
Target: [Cu(N,6-dm-pic)₂Cl₂] or similar neutral species.
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Metal Solution: Dissolve CuCl₂·2H₂O (0.5 mmol) in 5 mL Ethanol.

Ligand Solution: Dissolve N,6-dm-pic (1.0 mmol, 2 eq) in 5 mL Ethanol.

Mixing: Add ligand solution to metal solution dropwise with stirring. Solution typically turns

deep blue/green.

Crystallization: Filter any immediate precipitate. Cover the vial with parafilm, poke 3-4 small

holes, and allow to stand at room temperature.

Harvest: Block-shaped crystals suitable for XRD typically form within 3-7 days.

Visualizing the Structural Dynamics
The following diagrams illustrate the synthesis workflow and the steric mechanism governing

the crystal structure.

Diagram 1: Synthesis & Crystallization Workflow
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2-carboxamide

Recrystallize Complexation
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+ Cu(II)/Ni(II) Crystalline Complex
[M(L)2Cl2]

Slow Evap.

Click to download full resolution via product page

Caption: Step-by-step workflow from raw materials to single crystals of the metal complex.

Diagram 2: Steric Impact on Coordination Geometry
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Caption: Logical flow showing how the 6-methyl substituent forces structural distortion and

bond elongation.
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To cite this document: BenchChem. [Crystal Structure Data Guide: N,6-Dimethylpyridine-2-
carboxamide Complexes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009953#crystal-structure-data-for-n-6-
dimethylpyridine-2-carboxamide-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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